1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
- Alkylation reactions are used to introduce the dimethylamino propyl chain.
- Conditions: Alkyl halides, base (e.g., K2CO3), solvents like DMF or DMSO.
Addition of the Fluorobenzoyl Group:
- Acylation reactions, such as Friedel-Crafts acylation, introduce the fluorobenzoyl group.
- Conditions: Acyl chlorides, Lewis acids (e.g., AlCl3), anhydrous conditions.
Attachment of the Isopropoxyphenyl Group:
- Etherification reactions are employed to attach the isopropoxyphenyl group.
- Conditions: Alcohols, acid catalysts (e.g., H2SO4), reflux.
Industrial Production Methods: Industrial production may involve optimizing these reactions for scale-up, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrrolone Core:
- Starting with a suitable pyrrole precursor, the core structure is formed through cyclization reactions.
- Conditions: Acidic or basic catalysts, elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
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Oxidation: The hydroxy group can be oxidized to a ketone.
- Reagents: PCC, DMP.
- Conditions: Room temperature, anhydrous solvents.
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Reduction: The carbonyl groups can be reduced to alcohols.
- Reagents: NaBH4, LiAlH4.
- Conditions: Low temperatures, inert atmosphere.
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Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
- Reagents: Alkyl halides, acyl chlorides.
- Conditions: Basic or acidic conditions, solvents like THF or CH2Cl2.
Common Reagents and Conditions:
Oxidizing Agents: PCC, DMP.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Lewis acids (e.g., AlCl3), bases (e.g., K2CO3).
Major Products:
Oxidation Products: Ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-(Dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating biological pathways. For example, the fluorobenzoyl group may enhance binding affinity to certain proteins, while the dimethylamino group can influence solubility and membrane permeability.
Comparison with Similar Compounds
1-(3-(Dimethylamino)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one: Similar structure with a chlorine atom instead of fluorine.
1-(3-(Dimethylamino)propyl)-4-(4-methylbenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one: Contains a methyl group instead of fluorine.
Uniqueness: The presence of the fluorobenzoyl group in 1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1H-pyrrol-2(5H)-one imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-propan-2-yloxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O4/c1-16(2)32-20-12-8-17(9-13-20)22-21(23(29)18-6-10-19(26)11-7-18)24(30)25(31)28(22)15-5-14-27(3)4/h6-13,16,22,29H,5,14-15H2,1-4H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDNTWYSMNCPPR-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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